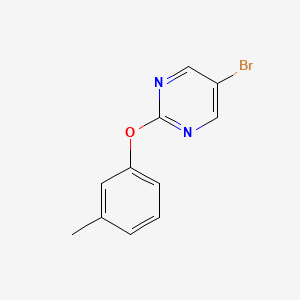

5-Bromo-2-(m-tolyloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

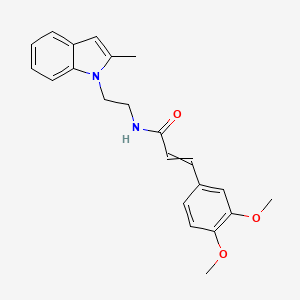

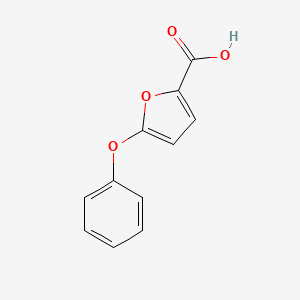

5-Bromo-2-(m-tolyloxy)pyrimidine (5-Br-2-m-Tol) is an organic compound that is widely used in scientific research. It is a heterocyclic compound with a five-membered ring containing a bromine atom and a tolyloxy group. It is a versatile compound that can be used in a variety of applications, including organic synthesis, drug development, and chemical biology.

科学的研究の応用

Spectroscopic and Computational Analysis

5-Bromo-2-hydroxy pyrimidine has been studied using various spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV–Vis, along with computational analysis. These studies focus on molecular geometry, vibrational wavenumbers, optimal structure, infrared intensities, Raman scattering data, and electronic properties. The electronic properties are evaluated through UV–visible spectra in DMSO solution and gas phase systems. Such studies are crucial for understanding the molecular interactions and properties of the compound (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Synthesis and Evaluation of Derivatives

5-Bromo-2-(m-tolyloxy)pyrimidine derivatives are synthesized and evaluated for various applications. For example, the synthesis of amino-pyrimidine derivatives of nalidixic acid and their evaluation for antimicrobial activity and analgesic potential. Such compounds show significant activity against certain microbial strains and demonstrate notable antinociceptive effects (Waheed et al., 2008).

Application in DNA Synthesis Tracking

Derivatives like 5-bromo-2-deoxyuridine (BrdU) are used for tagging DNA in replicating cells. This application is vital in biomedical research fields like stem cell research, cancer biology, and parasitology. Such derivatives allow for the easy identification and characterization of dividing cells while preserving the molecular integrity of the cells (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Inhibitors in Biochemical Studies

Compounds derived from this compound are studied as potential inhibitors in various biochemical processes. For instance, some derivatives exhibit inhibitory activity against dihydrouracil dehydrogenase and uridine phosphorylase, suggesting their potential as therapeutic agents in medical research (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Synthesis of Nucleoside Analogues

This compound is used in the synthesis of various nucleoside analogues, which are important in the study of mutagenic effects on phages and other applications in molecular biology (Freese, 1959).

Corrosion Inhibition in Materials Science

Derivatives of this compound are investigated as corrosion inhibitors for ferrous alloys in cooling water systems. This application demonstrates the compound's utility in industrial and materials science contexts (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Antiviral Research

This compound analogues are evaluated for their antiviral properties against a range of viruses. These studies are significant for the development of new antiviral therapies (Bergstrom et al., 1984).

特性

IUPAC Name |

5-bromo-2-(3-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJNAGZHAWGUEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401443 |

Source

|

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73221-74-6 |

Source

|

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)

![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)